molecular formula C8H4Cl4N2O2 B1312632 2,3,5,6-Tetrachloro-1,4-benzenedicarboxamide CAS No. 1786-85-2

2,3,5,6-Tetrachloro-1,4-benzenedicarboxamide

Cat. No. B1312632
CAS RN: 1786-85-2
M. Wt: 301.9 g/mol
InChI Key: SSPUGLIGZZJLSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5,6-Tetrachloro-1,4-benzenedicarboxamide is a chemical compound . It is a quinone compound with four chloride groups . The catalytic activity of quinone groups (benzoquinone) can be controlled by the chloride groups with large electronegativity .


Synthesis Analysis

A process for producing 2,3,5,6-tetrachloro-1,4-benzenedicarboxylic acid involves heating 2,3,5,6-tetrachloro-1,4-benzenedicarboxamide together with sulfuric acid . The acidity function of sulfuric acid should be between 10.27 to 14.44, and the process should be carried out in the presence of water contained in an amount smaller than a stoichiometric value of hydrolysis at 110 to 190° C .


Molecular Structure Analysis

The molecular structure of 2,3,5,6-Tetrachloro-1,4-benzenedicarboxamide has been analyzed using quantum computational calculations . The molecular geometry, Mulliken charges, and vibrational wavenumbers are determined by Hartree–Fock (HF) and DFT calculations in the B3LYP framework with the 6-311++G (d, p) basis set .

Scientific Research Applications

  • Molecular Assembly and Ferroelectric Response : Benzenecarboxamide derivatives, including 2,3,5,6-Tetrachloro-1,4-benzenedicarboxamide, show significant potential in molecular assemblies in solutions, organogels, liquid crystals, and solids. Their phase transition behavior and dielectric responses are of particular interest (Shishido et al., 2014).

  • X-ray Diagnostic Agents : Certain derivatives of 2,3,5,6-Tetrachloro-1,4-benzenedicarboxamide have been researched for their potential as X-ray diagnostic agents. Their unique structure and properties make them suitable candidates for this application (Pillai et al., 1994).

  • Hydrolysis Research : Studies on the hydrolysis of derivatives of 2,3,5,6-Tetrachloro-1,4-benzenedicarboxamide provide insights into their chemical behavior and potential applications in various fields (Liu Fu-chu, 2002).

  • Antibacterial Activity : Some compounds related to 2,3,5,6-Tetrachloro-1,4-benzenedicarboxamide have been tested for their antibacterial activity against various species of bacteria, highlighting their potential use in medical applications (Ruckdeschel et al., 1987).

  • Anti-Tumor Activity : Derivatives of 2,3,5,6-Tetrachloro-1,4-benzenedicarboxamide have been synthesized and evaluated for their anti-tumor activity. This indicates their potential use in cancer treatment (Prakash et al., 1991).

properties

IUPAC Name

2,3,5,6-tetrachlorobenzene-1,4-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl4N2O2/c9-3-1(7(13)15)4(10)6(12)2(5(3)11)8(14)16/h(H2,13,15)(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPUGLIGZZJLSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)C(=O)N)Cl)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30462435
Record name 2,3,5,6-tetrachloro-1,4-benzenedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetrachloro-1,4-benzenedicarboxamide

CAS RN

1786-85-2
Record name 2,3,5,6-tetrachloro-1,4-benzenedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.